benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BMAC, also known as (6R,7S)-7-[(Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a bromoacetyl group, a methoxy group, and a tetrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-BMAC involves multiple steps, starting with the preparation of the core bicyclic structureThe final step involves the attachment of the tetrazole ring, which is achieved through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 7-BMAC typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 7-BMAC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of 7-BMAC, which can be further utilized in different applications .
Scientific Research Applications
7-BMAC has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 7-BMAC involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methoxy group and tetrazole ring contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Cefotaxime: A third-generation cephalosporin antibiotic with a similar core structure.
Ceftriaxone: Another third-generation cephalosporin with a broader spectrum of activity.
Cefepime: A fourth-generation cephalosporin with enhanced stability against beta-lactamases
Uniqueness: 7-BMAC is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromoacetyl group allows for covalent modification of proteins, while the methoxy group enhances its stability and the tetrazole ring improves its bioavailability .
Properties
Molecular Formula |
C26H25BrN6O5S2 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25BrN6O5S2/c1-32-25(29-30-31-32)40-15-18-14-39-24-26(37-2,28-19(34)13-27)23(36)33(24)20(18)22(35)38-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21,24H,13-15H2,1-2H3,(H,28,34)/t24-,26+/m0/s1 |
InChI Key |
YSKWRKCZWZYJBT-AZGAKELHSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@H]([C@](C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.